molecular formula C13H10BrO4S- B13828523 2-(5-Bromo-2-methoxyphenyl)benzenesulfonate

2-(5-Bromo-2-methoxyphenyl)benzenesulfonate

Cat. No.: B13828523
M. Wt: 342.19 g/mol
InChI Key: ABSMIXGNTGEVLU-UHFFFAOYSA-M
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Description

5-Bromo-2-methoxyphenyl benzenesulfonate: is an organic compound with the molecular formula C13H11BrO4S It is characterized by the presence of a bromine atom, a methoxy group, and a benzenesulfonate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxyphenyl benzenesulfonate typically involves the reaction of 5-bromo-2-methoxyphenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester linkage between the phenol and the sulfonyl chloride.

Industrial Production Methods: While specific industrial production methods for 5-Bromo-2-methoxyphenyl benzenesulfonate are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-methoxyphenyl benzenesulfonate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 5-bromo-2-methoxyphenol and benzenesulfonic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: 5-bromo-2-methoxyphenol and benzenesulfonic acid.

Scientific Research Applications

Chemistry: 5-Bromo-2-methoxyphenyl benzenesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is utilized in biochemical research to study enzyme interactions and protein modifications due to its reactive sulfonate group.

Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of medicinal compounds.

Industry: In the industrial sector, 5-Bromo-2-methoxyphenyl benzenesulfonate is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxyphenyl benzenesulfonate is primarily based on its ability to undergo nucleophilic substitution and hydrolysis reactions. The bromine atom and the ester linkage are key sites for chemical reactivity, allowing the compound to interact with various molecular targets. In biological systems, the sulfonate group can form covalent bonds with proteins, leading to modifications that affect protein function and activity.

Comparison with Similar Compounds

  • 5-Bromo-2-methoxybenzenesulfonyl chloride
  • 5-Bromo-2-methoxyphenyl benzenesulfonamide
  • 2-(5-Bromo-2-methoxyphenyl)benzofuran

Comparison: 5-Bromo-2-methoxyphenyl benzenesulfonate is unique due to its ester linkage, which distinguishes it from similar compounds like 5-Bromo-2-methoxybenzenesulfonyl chloride (which has a sulfonyl chloride group) and 5-Bromo-2-methoxyphenyl benzenesulfonamide (which has a sulfonamide group). The presence of the ester linkage allows for different reactivity and applications, particularly in organic synthesis and biochemical research.

Properties

Molecular Formula

C13H10BrO4S-

Molecular Weight

342.19 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)benzenesulfonate

InChI

InChI=1S/C13H11BrO4S/c1-18-12-7-6-9(14)8-11(12)10-4-2-3-5-13(10)19(15,16)17/h2-8H,1H3,(H,15,16,17)/p-1

InChI Key

ABSMIXGNTGEVLU-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=CC=CC=C2S(=O)(=O)[O-]

Origin of Product

United States

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